N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a thiophene core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and an acetamide group containing a 2,5-dioxopyrrolidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (clogP ≈ 2.1) and a polar surface area of 98 Ų, which influence its pharmacokinetic profile. The compound has shown promise in preclinical studies as a covalent inhibitor targeting cysteine residues in enzymes like proteases and kinases, leveraging the electrophilic nature of the dioxopyrrolidinyl group .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-10(7-19-11(21)3-4-12(19)22)16-9-5-6-24-13(9)15-17-14(18-23-15)8-1-2-8/h5-6,8H,1-4,7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZZXGKCXVOAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)CN4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that integrate the oxadiazole and pyrrolidine moieties. The process often begins with the formation of the oxadiazole ring through condensation reactions involving appropriate precursors. Subsequent steps include functionalization of the thiophene and acetamide groups to yield the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing oxadiazole rings can selectively inhibit cancer cell proliferation in various types of cancer cells such as non-small cell lung cancer (HOP-92) and CNS cancer (U251) with log GI(50) values around -6.01 and -6.00 respectively .
Antibacterial Activity
In vitro studies have also demonstrated antibacterial properties against a range of pathogens. Compounds containing similar structural motifs have been shown to inhibit the growth of bacteria effectively, suggesting a potential application in treating bacterial infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes or receptors through hydrogen bonding, altering their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce ROS production, leading to oxidative stress in cancer cells and subsequent apoptosis .
- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells, contributing to its anticancer effects.
Summary of Biological Activities
| Activity Type | Cell Line/Organism | Log GI(50) / Inhibition % | Reference |
|---|---|---|---|
| Anticancer | HOP-92 | -6.01 | |
| Anticancer | U251 | -6.00 | |
| Antibacterial | Various Bacteria | Significant inhibition |
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer effects of various oxadiazole derivatives on non-small cell lung cancer cells. The results indicated that certain derivatives exhibited potent inhibitory effects on cell viability, suggesting that modifications in the structure could enhance efficacy against specific cancer types .
- Antibacterial Evaluation : Another investigation assessed the antibacterial properties of compounds related to this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results indicating potential therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize its activity, this compound is compared to three analogs with modifications in the oxadiazole, thiophene, or pyrrolidinone moieties. Key pharmacological parameters, including median effective dose (ED₅₀), binding affinity, and metabolic stability, are evaluated using the Litchfield-Wilcoxon method for dose-effect analysis .
Table 1: Structural and Pharmacological Comparison
| Compound Name | ED₅₀ (mg/kg) | Binding Affinity (nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Target Compound (Cyclopropyl Oxadiazole) | 12.3 ± 1.8 | 4.2 ± 0.6 | 45 ± 5 |
| Analog A (Methyl Oxadiazole) | 24.7 ± 3.2 | 18.9 ± 2.1 | 22 ± 3 |
| Analog B (Thiophene → Benzothiophene) | 8.9 ± 1.1 | 3.8 ± 0.4 | 28 ± 4 |
| Analog C (Dioxopyrrolidinyl → Acetyl) | 56.4 ± 6.5 | 112.5 ± 15.3 | 60 ± 7 |
Key Findings:
Cyclopropyl vs. Methyl Oxadiazole (Analog A): The cyclopropyl group enhances metabolic stability (t₁/₂ = 45 min vs. 22 min) and potency (ED₅₀ = 12.3 mg/kg vs. 24.7 mg/kg), likely due to reduced steric hindrance and improved enzyme active-site fit. The Litchfield-Wilcoxon analysis confirmed non-overlapping confidence intervals (p < 0.05), indicating significant potency differences .
Thiophene vs. Benzothiophene (Analog B):
Benzothiophene substitution improved ED₅₀ (8.9 mg/kg vs. 12.3 mg/kg) but reduced metabolic stability, suggesting a trade-off between lipophilicity and oxidative vulnerability. Parallelism tests using the Litchfield-Wilcoxon method revealed similar dose-response slopes (p > 0.1), implying shared mechanistic pathways .
Dioxopyrrolidinyl vs. Acetyl (Analog C): Removing the dioxopyrrolidinyl group abolished covalent binding, resulting in a 27-fold loss in affinity (112.5 nM vs. 4.2 nM). The non-parallel dose-response curves (p < 0.01) confirmed divergent mechanisms of action .
Mechanistic and Structural Insights
- Oxadiazole Substituents: Cyclopropyl groups optimize steric and electronic interactions, outperforming bulkier alkyl chains (e.g., methyl) in both potency and stability.
- Electrophilic Warhead: The dioxopyrrolidinyl group’s reactivity is critical for covalent inhibition, as evidenced by Analog C’s poor performance.
- Heterocycle Flexibility: Thiophene’s smaller ring size versus benzothiophene balances conformational rigidity and solubility.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide?
- Methodology : Multi-step synthesis involving cyclopropane-functionalized oxadiazole intermediates and thiophene coupling. Key steps include:
- Cyclization of 3-cyclopropyl-1,2,4-oxadiazole under reflux with thiophene derivatives .
- Acetamide formation via nucleophilic substitution using 2,5-dioxopyrrolidine and activated esters (e.g., NHS esters) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization .
- Validation : Confirm intermediates using LC-MS and final product purity via HPLC (>95%) .
Q. How should researchers characterize this compound’s structure and purity?
- Analytical Workflow :
Q. What computational methods are suitable for predicting its physicochemical properties?
- Approach : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps of oxadiazole and thiophene rings) .
- Tools : Gaussian 16 with B3LYP/6-31G(d) basis set .
- Output : Solubility (LogP via ChemAxon), pKa of pyrrolidinone NH (predicted ~9.5) .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields in oxadiazole cyclization) be resolved?
- Root Cause : Competing side reactions (e.g., oxadiazole ring opening under acidic conditions) .
- Optimization Strategies :
- Use anhydrous DMF as solvent to suppress hydrolysis .
- Adjust stoichiometry (1.2:1 ratio of nitrile to hydroxylamine) .
- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane) .
Q. How to address contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 10 nM vs. 500 nM).
- Resolution Steps :
- Validate assay conditions (ATP concentration, pH 7.4 buffer) .
- Test structural analogs (e.g., replacing cyclopropyl with ethyl) to isolate SAR trends .
- Use orthogonal assays (SPR vs. fluorescence polarization) to confirm binding .
Q. What experimental design principles apply to optimizing reaction conditions for scale-up?
- DoE (Design of Experiments) :
| Factor | Range | Impact |
|---|---|---|
| Temperature | 60–100°C | Higher temps favor oxadiazole formation but risk decomposition |
| Catalyst | None vs. ZnCl₂ | ZnCl₂ improves cyclopropane stability (yield +15%) |
| Reaction Time | 4–12 h | Extended time (>8 h) reduces byproducts |
- Outcome : Pareto chart identifies temperature as the most significant factor (p < 0.05) .
Specialized Methodological Considerations
Q. How to analyze tautomerism or conformational dynamics in solution?
- Techniques :
- Variable-temperature NMR to detect thione-thiol tautomerism (e.g., δ 12.5 ppm for thiol) .
- MD simulations (AMBER) to model pyrrolidinone ring flexibility .
Q. What strategies mitigate instability of the dioxopyrrolidine moiety?
- Stabilization :
- Store at –20°C in argon atmosphere to prevent oxidation .
- Avoid prolonged exposure to UV light (degradation >20% after 48 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
